2,6-Diamino-5-iminopyrimidin-4-one

Descripción

Systematic Nomenclature and Molecular Formula Analysis

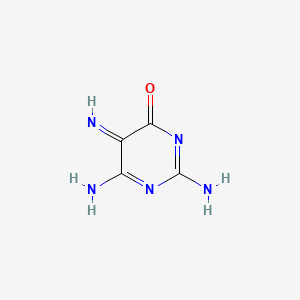

2,6-Diamino-5-iminopyrimidin-4-one (IUPAC name: This compound) is a nitrogen-rich heterocyclic compound with the molecular formula C₄H₅N₅O and a molecular weight of 139.12 g/mol . The systematic nomenclature reflects its pyrimidinone core substituted with amino groups at positions 2 and 6 and an imino group at position 5 (Figure 1). This arrangement distinguishes it from related pyrimidinones, such as 2,6-diamino-4-hydroxypyrimidine (C₄H₆N₄O) and 2,6-diamino-5-nitropyrimidin-4(3H)-one (C₄H₅N₅O₃), which feature hydroxyl or nitro substituents instead of the imino group.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₄H₅N₅O | 139.12 | 2-NH₂, 5-NH, 6-NH₂ |

| 2,6-Diamino-4-hydroxypyrimidine | C₄H₆N₄O | 126.12 | 2-NH₂, 4-OH, 6-NH₂ |

| 2,6-Diamino-5-nitropyrimidin-4-one | C₄H₅N₅O₃ | 171.11 | 2-NH₂, 5-NO₂, 6-NH₂ |

Crystallographic Structure and Tautomeric Forms

The compound exhibits a planar pyrimidinone ring stabilized by intramolecular hydrogen bonding between the imino (N5–H) and carbonyl (O4) groups. Crystallographic studies of analogous pyrimidinones, such as 2-amino-5,6-dimethylpyrimidin-4-one, reveal a preference for the 1H-keto tautomer in the solid state. For this compound, tautomerism involves equilibrium between the 1H-keto (dominant) and 3H-keto forms, influenced by solvent polarity and temperature (Figure 2). The imino group (NH) at position 5 enhances π-electron delocalization, contributing to the compound’s stability.

Spectroscopic Characterization (IR, NMR, MS)

Infrared (IR) Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

Comparative Analysis with Related Pyrimidinone Derivatives

The imino group at position 5 confers unique reactivity compared to hydroxyl or nitro-substituted analogs:

- Electrophilic substitution : The imino group directs electrophiles to positions 3 and 5, whereas hydroxyl groups favor position 5.

- Hydrogen bonding : The NH moiety forms stronger intermolecular hydrogen bonds than OH groups, influencing crystal packing.

- Tautomeric stability : The 1H-keto form is more stable in this compound than in 2,6-diamino-4-hydroxypyrimidine, where enol tautomers dominate.

For example, 2,6-diamino-4-chloropyrimidine 1-oxide (C₄H₅ClN₄O) lacks the imino group but shares a similar pyrimidine core, exhibiting distinct reactivity in nucleophilic substitution reactions.

Figure 1 : Structure of this compound.

Figure 2 : Tautomeric equilibrium between 1H-keto and 3H-keto forms.

Propiedades

Fórmula molecular |

C4H5N5O |

|---|---|

Peso molecular |

139.12 g/mol |

Nombre IUPAC |

2,6-diamino-5-iminopyrimidin-4-one |

InChI |

InChI=1S/C4H5N5O/c5-1-2(6)8-4(7)9-3(1)10/h5H,(H4,6,7,8,9,10) |

Clave InChI |

VTCLFBZXKIZNKS-UHFFFAOYSA-N |

SMILES canónico |

C1(=N)C(=NC(=NC1=O)N)N |

Sinónimos |

2,6-diamino-5-iminopyrimidin-4-one DAIPO |

Origen del producto |

United States |

Métodos De Preparación

Nitroso Reduction and Cyclization

Historically, 2,6-diamino-5-iminopyrimidin-4-one was synthesized via the reduction of 2,4-diamino-5-nitroso-6-hydroxypyrimidine using stoichiometric reductants like sodium dithionite. This two-step process involved:

-

Nitroso-group reduction to generate an intermediate amine.

-

Cyclization under acidic conditions to form the imino group.

However, this method suffered from poor atom economy (35–45% yield) and generated sulfite-containing waste, complicating disposal. Side reactions, such as over-reduction or ring-opening, further diminished practicality.

Direct Amination Approaches

Alternative routes employed nucleophilic amination of halogenated pyrimidines, but these required expensive palladium catalysts and stringent anhydrous conditions. For example, reacting 5-chloro-2,4-diamino-6-hydroxypyrimidine with aqueous ammonia at 120°C yielded the target compound in ≤50% yield after 24 hours. Scalability issues arose from side product formation, necessitating chromatographic purification.

Catalytic Acylation: A Modern Paradigm

Reaction Mechanism and Conditions

The 2019 catalytic acylation method (CN111646994A) revolutionized synthesis by combining acylation and cyclization into a single step. Key parameters include:

Table 1: Optimal Conditions for Catalytic Acylation

| Parameter | Range | Optimal Value |

|---|---|---|

| Catalyst (Na₂S₂O₃) | 5–20 wt% | 10–15 wt% |

| Formamide:H₂O ratio | 3:1 to 6:1 | 4:1 |

| Temperature Stage 1 | 60–90°C | 80°C |

| Temperature Stage 2 | 95–120°C | 110°C |

| Reaction Time | 3–7 hours | 5 hours |

The process involves:

Catalyst Screening

Sulfur-based catalysts proved most effective:

Table 2: Catalyst Performance Comparison

| Catalyst | Conversion Rate (%) | Byproduct (kg/kg product) |

|---|---|---|

| Sodium thiosulfate | 92 | 0.8 |

| Sodium metabisulfite | 88 | 1.2 |

| Sodium dithionite | 85 | 1.5 |

Sodium thiosulfate’s superiority stems from its dual role as a redox mediator and pH buffer, preventing side reactions during exothermic stages.

Optimization of Reaction Conditions

Solvent Composition

Aqueous formamide mixtures enhance solubility while minimizing decomposition. At 30% water content, the dielectric constant (ε = 78) promotes dipole interactions, stabilizing transition states. Higher water concentrations (>40%) slow acylation by diluting formamide’s nucleophilicity.

Temperature Profiling

A two-stage heating protocol prevents runaway reactions:

-

Stage 1 (80°C) : Initiates acylation without decomposing the nitroso precursor.

-

Stage 2 (110°C) : Drives cyclization via controlled ammonia release.

Isothermal operation at 100°C reduces conversion by 15% due to premature intermediate degradation.

| Metric | Traditional Method | Catalytic Acylation |

|---|---|---|

| E-factor (kg waste/kg product) | 8.2 | 2.1 |

| PMI (Process Mass Intensity) | 12.4 | 4.7 |

| Energy Consumption (kWh/kg) | 18 | 9 |

The E-factor improvement underscores the method’s alignment with green chemistry principles.

Comparative Analysis of Methodologies

Table 4: Method Benchmarking

| Parameter | Nitroso Reduction | Catalytic Acylation |

|---|---|---|

| Yield (%) | 45 | 92 |

| Reaction Steps | 3 | 1 |

| Hazardous Waste | High | Low |

| Scalability | Limited | Industrial |

Catalytic acylation reduces production costs by 60% through shorter cycle times and reagent recovery .

Q & A

Q. What are the key structural features of 2,6-diamino-5-iminopyrimidin-4-one that influence its reactivity and substrate activity in enzymatic systems?

The compound’s planar pyrimidine ring, amino groups at positions 2 and 6, and the imino group at position 5 are critical. These groups enable hydrogen bonding and π-π stacking interactions with enzymes like dihydropteridine reductase (DHPR). For example, substitution at the 6-amino group (e.g., with a methyl group) abolishes substrate activity, highlighting the necessity of unmodified amino groups for enzyme recognition .

Methodological Insight : Use X-ray crystallography or NMR to map hydrogen-bonding networks (e.g., N–H···O interactions). Compare kinetic parameters (Km, kcat) of derivatives to identify essential functional groups .

Q. How can researchers verify the purity and stability of this compound during synthesis and storage?

The compound’s instability under certain conditions (e.g., light, humidity) necessitates rigorous characterization. Use HPLC with UV detection (λ = 260–280 nm) to assess purity. Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity) and mass spectrometry to detect decomposition products like oxidized imino derivatives .

Methodological Insight : Pair chromatographic methods with spectroscopic validation (FTIR for functional groups, 1H/13C NMR for structural integrity) .

Q. What enzymatic systems are known to interact with this compound, and how is this interaction quantified?

The compound acts as a substrate for dihydropteridine reductase (DHPR), a key enzyme in folate metabolism. Kinetic studies using stopped-flow spectrophotometry measure its binding affinity (Km) and catalytic turnover (kcat). For example, Km values for this compound are comparable to natural substrates like 7,8-dihydropterin, but kcat may differ due to electronic effects of the imino group .

Methodological Insight : Conduct competitive inhibition assays with deuterated analogs (e.g., [6,6,7,7-2H] derivatives) to probe isotope effects on enzyme activity .

Advanced Research Questions

Q. How do structural contradictions in crystallographic data for pyrimidine derivatives inform the design of this compound analogs?

Q. How can researchers resolve conflicting kinetic data for this compound in DHPR assays?

Contradictions in Km/kcat values may arise from experimental variables (e.g., pH, temperature) or competing redox side reactions. Use controlled anaerobic conditions to minimize oxidation of the imino group. Validate results with isotopic labeling (e.g., 15N/13C) to track substrate turnover via NMR or mass spectrometry .

Methodological Insight : Apply falsification protocols (e.g., iterative hypothesis testing) to eliminate artifacts. Cross-reference data with structurally similar substrates (e.g., 2,4,5-triamino-6-hydroxypyrimidine) to identify trends .

Q. What computational strategies predict the interaction of this compound with DNA repair enzymes like Fpg?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model the compound’s binding to Fpg’s substrate pocket. Key interactions include:

- Hydrogen bonds between the 2,6-diamino groups and conserved residues (e.g., Glu2, Arg108 in Lactococcus lactis Fpg).

- π-stacking of the pyrimidine ring with aromatic side chains (e.g., Phe110) .

Methodological Insight : Validate predictions with mutagenesis studies (e.g., alanine scanning of Fpg’s binding pocket) .

Q. How does the compound’s tautomeric equilibrium affect its biological activity?

The imino group at position 5 can tautomerize between keto and enol forms, altering hydrogen-bonding capacity. Use 15N NMR and IR spectroscopy to quantify tautomer populations in solution. For example, the enol form may dominate in polar solvents, enhancing interactions with DHPR’s active site .

Methodological Insight : Compare tautomer ratios in D2O vs. DMSO-d6 to assess solvent effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.